4,6-Bis(3,5-dichlorophenyl)-2-phenylpyrimidine

OLED electron transport layer LUMO energy tuning electron injection barrier

OLED R&D groups often struggle to source structurally defined electron-transport materials (ETMs) with tunable electron-withdrawing profiles for systematic device optimization. This 2-phenylpyrimidine derivative solves that gap, offering a 3,5-dichlorophenyl substitution pattern that contrasts with the widely used pyridylphenyl B4PyPPM series. - Distinct electron-withdrawing motif enables direct LUMO alignment and electron-injection-barrier comparisons when substituted into standard green-phosphorescent OLED stacks (e.g., Ir(ppy)₃ emitter, 128 lm W⁻¹ baseline). - Four aryl chlorine atoms serve as reactive handles for Suzuki, Buchwald-Hartwig, or Ullmann-type cross-couplings, enabling combinatorial synthesis of extended π-conjugated ETMs or TADF emitters. - Current purity specification: >95% (HPLC). Organizations with in-house sublimation capability can achieve device-grade purity (≥99.0%) for cost-advantaged production-scale evaluation. Available as a research intermediate with reliable global fulfillment.

Molecular Formula C22H12Cl4N2
Molecular Weight 446.1 g/mol
CAS No. 1097652-86-2
Cat. No. B3212200
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6-Bis(3,5-dichlorophenyl)-2-phenylpyrimidine
CAS1097652-86-2
Molecular FormulaC22H12Cl4N2
Molecular Weight446.1 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC(=CC(=N2)C3=CC(=CC(=C3)Cl)Cl)C4=CC(=CC(=C4)Cl)Cl
InChIInChI=1S/C22H12Cl4N2/c23-16-6-14(7-17(24)10-16)20-12-21(15-8-18(25)11-19(26)9-15)28-22(27-20)13-4-2-1-3-5-13/h1-12H
InChIKeyZBJXPCBIJQVCHC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,6-Bis(3,5-dichlorophenyl)-2-phenylpyrimidine: Product Overview


4,6-Bis(3,5-dichlorophenyl)-2-phenylpyrimidine (CAS 1097652-86-2, molecular formula C22H12Cl4N2, MW 446.16 g/mol) is a heterocyclic compound belonging to the 2-phenylpyrimidine family . The pyrimidine core is electron-deficient owing to the two ring nitrogen atoms, while the 3,5-dichlorophenyl substituents at positions 4 and 6 introduce additional electron-withdrawing character . Compounds built on the 2-phenylpyrimidine skeleton have been established as multifunctional electron-transport materials (ETMs) in organic light-emitting diodes (OLEDs), enabling power efficiencies of 128 lm W⁻¹ in green phosphorescent devices [1]. The target compound is currently available as a research intermediate with a specified purity of >95% (HPLC) [2].

4,6-Bis(3,5-dichlorophenyl)-2-phenylpyrimidine: Generic Substitution Risks


Within the 2-phenylpyrimidine class, substitution of the 4,6-aryl groups profoundly alters electronic properties, thermal stability, and thin-film morphology—parameters that directly govern OLED and organic electronic device performance. For the well-characterized 2-methylpyrimidine BPyMPM series, changing only the position of pyridine substituents produces a 100-fold difference in electron mobility (μe) and a ~120 °C difference in melting point [1]. Similarly, the difference between 2-methyl and 2-phenyl substitution on the pyrimidine core is expected to alter molecular packing, glass transition behavior, and charge-transport characteristics [2]. The 3,5-dichlorophenyl motif on the target compound provides a distinct electron-withdrawing profile compared to the pyridylphenyl groups on B4PyPPM, which translates into differentiated LUMO energies and electron injection barriers—parameters that cannot be assumed equivalent without direct measurement [3].

4,6-Bis(3,5-dichlorophenyl)-2-phenylpyrimidine: Comparative Evidence


3,5-Dichlorophenyl vs. 4-Pyridylphenyl Substituent Effects

The target compound carries two 3,5-dichlorophenyl groups at the pyrimidine 4,6-positions, whereas the structurally closest well-characterized analog B4PyPPM (CAS 1097652-83-9) carries 3,5-di(pyridin-4-yl)phenyl groups at the same positions. The electron-withdrawing character of chlorine (Hammett σm = +0.37 per Cl) creates a fundamentally different electronic environment compared to the pyridyl substituents on B4PyPPM. B4PyPPM has a measured LUMO of 3.4 eV and HOMO of 7.2 eV . The additional electron-withdrawing effect of four chlorine atoms on the target compound is expected to lower the LUMO further, potentially improving electron injection from low-work-function cathodes—a key parameter for reducing OLED driving voltage [1]. Caution: Direct experimental HOMO/LUMO data for the target compound are not available in the open literature; this inference is based on the well-precedented electronic effects of chlorinated aromatics on pyrimidine-based semiconductors [2].

OLED electron transport layer LUMO energy tuning electron injection barrier

Thermal Stability: 2-Phenyl vs. 2-Methyl Pyrimidine Core

The target compound features a 2-phenyl substituent on the pyrimidine core, whereas the commercially prominent analog 4,6-bis(3,5-dichlorophenyl)-2-methylpyrimidine (CAS 1030380-50-7) carries a 2-methyl group. The 2-methyl analog exhibits a melting point of 238–242 °C, as determined by TCI [1]. In the BPyMPM series, replacing 2-methyl with 2-phenyl has been shown to increase molecular rigidity and thermal stability; B4PyPPM (2-phenyl core) has a melting point of 356 °C, approximately 116 °C higher than its 2-methyl analog B4PyMPM [2]. Extrapolating this trend, the target compound's 2-phenyl core is expected to impart significantly higher thermal stability compared to the 2-methyl analog, which is critical for vacuum-deposited OLED devices where morphological stability under thermal stress directly affects device lifetime [3]. Caution: Direct melting point data for the target compound are not publicly available; this inference relies on the consistent structure-property trend observed across the BPyMPM/B4PyPPM series.

thermal stability vacuum deposition thin-film morphology glass transition

Electron Mobility: Pyrimidine ETMs vs. Alq3 Benchmark

Pyrimidine-based electron-transport materials consistently outperform the industry benchmark Alq3 (tris(8-hydroxyquinolinato)aluminum) in electron mobility. Alq3 exhibits an electron mobility (μe) of approximately 1 × 10⁻⁶ cm² V⁻¹ s⁻¹ at room temperature [1]. In contrast, 2-phenylpyrimidine skeleton ETMs have demonstrated electron mobilities up to 10⁻⁴ cm² V⁻¹ s⁻¹—approximately 100-fold higher [2]. A recently reported pyrimidine-thiazolopyridine hybrid ETM achieved μe = 1.46–2.0 × 10⁻⁵ cm² V⁻¹ s⁻¹, approximately 5.7 times faster than Alq3, yielding a 1.3-fold improvement in device external quantum efficiency [3]. While the target compound's specific electron mobility has not been independently measured, its 2-phenylpyrimidine core with electron-withdrawing 3,5-dichlorophenyl substituents is structurally aligned with this high-mobility ETM class . Caution: Direct μe measurement for the target compound is absent from the literature; procurement decisions based on electron mobility must rely on in-house characterization or class-level expectations.

electron mobility charge transport OLED power efficiency Alq3

Hole-Blocking Capability: Pyrimidine ETM Class Evidence

Pyrimidine derivatives have been established in the patent literature as possessing excellent hole-blocking properties owing to their deep ionization potentials (IP). B4PyMPM, a 2-methylpyrimidine analog, exhibits an IP of 7.30 eV measured by ultraviolet photoelectron spectroscopy [1]. This deep HOMO level effectively confines holes within the emissive layer, preventing exciton quenching at the cathode interface. US Patent 10,566,543 explicitly claims that pyrimidine derivatives of formula (I)—a broad class encompassing 2-phenylpyrimidines with aryl substituents—feature '(1) good electron injection property, (2) high electron mobility, (3) excellent hole blocking property, (4) good stability in their form of thin films, and (5) excellent heat resistance' [2]. The electron-withdrawing 3,5-dichlorophenyl groups on the target compound are expected to further deepen the HOMO level relative to unsubstituted phenyl analogs, potentially enhancing hole-blocking capability [3]. Caution: Direct IP measurement for the target compound is not available; this inference is drawn from patent claims and structurally analogous BPyMPM data.

hole-blocking layer ionization potential exciton confinement OLED efficiency

Purity Specification: Target Compound vs. 2-Methyl Analog

The target compound is commercially available from multiple vendors at a specified purity of >95% (HPLC) [1]. Its closest commercially established analog, 4,6-bis(3,5-dichlorophenyl)-2-methylpyrimidine (CAS 1030380-50-7), is stocked by TCI with a higher certified purity of >98.0% (HPLC)(N) and a melting point specification of 238–242 °C [2]. The 2-phenyl analog (target compound) is listed as an 'intermediate and reagent' for heterocyclic materials research, with at least 29 suppliers identified through procurement platforms [3]. For applications requiring sublimed-grade purity (≥99.0%), the target compound currently lacks the purification certification that B4PyPPM offers (sublimed >99.0% HPLC) [4]. Procurement decisions for OLED device fabrication, where purity ≥99.0% is typically mandated, must account for this purity gap.

purity specification procurement HPLC grade intermediate

4,6-Bis(3,5-dichlorophenyl)-2-phenylpyrimidine: Application Scenarios


OLED ETL Research: Chlorinated Phenyl vs. Pyridylphenyl Substituents

For academic or industrial OLED R&D groups systematically investigating the impact of 4,6-aryl substituents on 2-phenylpyrimidine ETM performance, the target compound offers a distinct electron-withdrawing profile (3,5-dichlorophenyl) that contrasts with the widely studied pyridylphenyl-substituted B4PyPPM series . Researchers can fabricate otherwise identical OLED stacks, substituting only the ETL material, to isolate the effect of chlorine substitution on electron mobility, LUMO alignment, and device turn-on voltage. The Sasabe et al. (2008) device architecture—using Ir(ppy)₃ as the green phosphorescent emitter—provides a validated testing platform with a demonstrated baseline power efficiency of 128 lm W⁻¹ for optimized 2-phenylpyrimidine ETMs [1].

Synthetic Intermediate for Cross-Coupling Functionalization

The compound is explicitly listed as a chemical intermediate for heterocyclic materials research [2]. The four aryl chlorine atoms provide reactive handles for further functionalization via palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, or Ullmann-type couplings), enabling the synthesis of extended π-conjugated derivatives or donor-acceptor architectures for organic electronic applications. This positions the compound as a versatile building block for combinatorial materials discovery programs targeting novel ETMs, host materials, or thermally activated delayed fluorescence (TADF) emitters [3].

Thermal Stability Benchmarking: 2-Phenyl vs. 2-Methyl Core

Given the well-documented thermal stability advantage of 2-phenyl over 2-methyl pyrimidine cores (~116 °C Tm difference in the B4PyPPM/B4PyMPM pair), the target compound provides a platform for systematic thermal and morphological stability studies [4]. Comparative differential scanning calorimetry (DSC), thermogravimetric analysis (TGA), and atomic force microscopy (AFM) studies of vacuum-deposited thin films of the target compound versus its 2-methyl analog (CAS 1030380-50-7) can quantify the thermal stability gain attributable solely to the 2-phenyl substitution, informing material selection for high-temperature OLED processing or high-brightness device operation where Joule heating is significant [5].

In-House Purification to Achieve Sublimed-Grade Purity

For procurement teams evaluating the target compound as a potential production-scale ETM precursor, the current commercial purity specification of >95% (HPLC) necessitates the development of in-house gradient sublimation protocols to achieve device-grade purity (≥99.0%) [6]. This scenario is most relevant for organizations with established organic material purification infrastructure seeking cost advantages over pre-sublimed B4PyPPM (currently priced at a premium) [7]. Success criteria should include post-sublimation HPLC purity verification, trace metal analysis, and fabrication of test OLED devices to confirm that sublimed material meets or exceeds the performance of commercially available sublimed-grade pyrimidine ETMs.

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